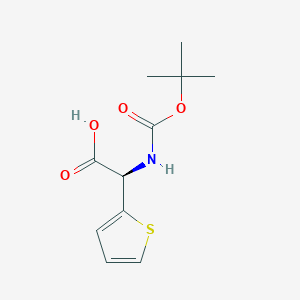

Boc-(R)-2-Thienylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJOXPICRIMCA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575329 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74562-03-1 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-(R)-2-Thienylglycine (CAS: 74562-03-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-(R)-2-Thienylglycine, a pivotal building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and the development of novel therapeutics. Experimental protocols and visual workflows are provided to assist researchers in its practical application.

Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative valued for its unique structural features that enhance the properties of synthetic peptides and small molecules.[1][2] Its tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, stepwise synthesis in peptide chemistry.[3] The key physicochemical data for this compound are summarized in the tables below.

Table 1: General Information

| Parameter | Value |

| CAS Number | 74562-03-1[1][4][5] |

| Synonyms | Boc-L-(2-thienyl)glycine, (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid |

| Appearance | Yellow powder[1] |

Table 2: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₄S[1][4] |

| Molecular Weight | 257.31 g/mol [1][4] |

| Optical Rotation | [α]D²⁵ = +94 ± 2º (c=1 in EtOH)[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Storage Conditions | 0-8°C[1] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the protection of the amino group of (R)-2-Thienylglycine. A general and widely adopted method for this transformation is the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Synthesis of this compound

Protocol: A general procedure for the Boc protection of an amino acid is as follows, adapted from literature on Boc protection.[6][7]

Materials:

-

(R)-α-(2-Thienyl)glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

1M HCl

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-α-(2-Thienyl)glycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaHCO₃.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield this compound.

Caption: Workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for solid-phase peptide synthesis (SPPS), typically employing a Boc-protection strategy.

Protocol: The following is a general protocol for a manual Boc-SPPS coupling cycle.

Materials:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)

-

N-Hydroxybenzotriazole (HOBt) (if using DCC)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.

-

Treat again with 50% TFA in DCM for 20-30 minutes with agitation.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM.

-

-

Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DCC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Washing: Wash the resin sequentially with DMF, DCM, and isopropanol.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Caption: General workflow for a Boc-SPPS coupling cycle.

Applications in Drug Discovery

The incorporation of this compound into peptides and small molecules has been shown to be a valuable strategy in the development of novel therapeutics, particularly in the fields of neurology and oncology.[1][2]

Neurology: Alzheimer's Disease

A notable application of this compound is in the synthesis of inhibitors of β-amyloid peptide release and/or synthesis.[6] The accumulation of β-amyloid plaques is a hallmark of Alzheimer's disease. By inhibiting the production of this peptide, compounds containing the (R)-2-thienylglycine moiety may offer a therapeutic approach to slowing the progression of the disease.[6]

The synthesis of these inhibitors often involves the coupling of this compound to a cyclic amino acid derivative, followed by further synthetic modifications.[6]

Caption: Inhibition of the β-amyloid production pathway.

Oncology

While specific examples directly citing this compound in oncology are less prevalent in the readily available literature, the incorporation of unnatural amino acids, including those with heterocyclic moieties like thiophene, is a well-established strategy in the design of anti-cancer peptides. These modifications can enhance peptide stability, cell permeability, and target affinity. Potential applications include the development of peptide-based inhibitors of protein-protein interactions crucial for cancer cell survival and proliferation, or as components of targeted drug delivery systems.

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and development. Its unique structural properties and straightforward incorporation into synthetic routes make it an attractive component for the design of novel peptides and small molecules with therapeutic potential. The detailed protocols and workflows provided in this guide are intended to facilitate its application in the laboratory, paving the way for new discoveries in medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. 74562-03-1 | this compound | Next Peptide [nextpeptide.com]

- 6. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid, also known as Boc-(R)-2-thienylglycine, is a chiral non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The thiophene ring, a bioisostere of the phenyl ring, imparts unique physicochemical and pharmacological properties to molecules containing this moiety. This technical guide provides a comprehensive overview of the known properties, potential applications, and relevant experimental protocols for this compound.

Physicochemical Properties

The physicochemical properties of (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid are summarized in the table below. Data for the related compound, thiophene-2-acetic acid, is also provided for comparative purposes.

Table 1: Physicochemical Properties of (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid

| Property | Value | Reference |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid | [1] |

| Synonyms | This compound, (R)---INVALID-LINK--acetic acid | [1] |

| CAS Number | 74562-03-1 | [2] |

| Molecular Formula | C₁₁H₁₅NO₄S | [2] |

| Molecular Weight | 257.31 g/mol | [2] |

| Appearance | Crystals, Yellow powder | |

| Purity | ≥97% | |

| Optical Rotation | [α]/D -90±5°, c = 1 in ethanol | |

| Storage Temperature | 2-8°C |

Table 2: Physicochemical Properties of Thiophene-2-acetic acid (for comparison)

| Property | Value | Reference |

| CAS Number | 1918-77-0 | |

| Molecular Formula | C₆H₆O₂S | |

| Molecular Weight | 142.17 g/mol | |

| Appearance | White solid | |

| Melting Point | 63-64 °C | |

| Boiling Point | 160 °C at 22 mmHg |

Spectroscopic Data

-

¹H NMR: Expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the alpha-proton (a singlet or doublet depending on coupling with the N-H proton), the N-H proton (a broad singlet), and the protons of the thiophene ring (in the aromatic region, typically between 6.9 and 7.5 ppm).

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, the alpha-carbon, and the carbons of the thiophene ring.

-

IR Spectroscopy: Key vibrational bands would be expected for the N-H stretch, C=O stretches of the carboxylic acid and the carbamate, and C-H and C=C vibrations of the thiophene ring.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

(R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid is primarily utilized as a building block in the synthesis of peptides and peptidomimetics.[3] The incorporation of this non-natural amino acid can enhance the stability and biological activity of the resulting peptides, making it a valuable tool in drug discovery, particularly in the fields of oncology and neurology.[3]

The structurally related compound, 2-(thiophen-2-yl)acetic acid, has been identified as a lead compound for the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases and some types of cancer. While the direct activity of (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid on mPGES-1 has not been reported, its structural similarity suggests that it or its derivatives could be explored as potential mPGES-1 inhibitors.

Signaling Pathways

Hypothetical Involvement in the mPGES-1 Pathway

Given the inhibitory potential of the 2-(thiophen-2-yl)acetic acid scaffold on mPGES-1, a potential, though speculative, signaling pathway in which this class of compounds might act is the arachidonic acid cascade leading to prostaglandin E2 synthesis.

References

Technical Guide: Boc-(R)-2-Thienylglycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of Boc-(R)-2-Thienylglycine, a crucial building block in modern peptide synthesis and drug discovery.

Core Physicochemical Data

This compound, also known as (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid, is a non-proteinogenic amino acid derivative widely used in the synthesis of peptides and peptidomimetics. Its thienyl side chain offers unique structural and electronic properties that can influence the conformation and biological activity of the resulting peptides.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄S | [1][2][3] |

| Molecular Weight | 257.31 g/mol | [1][2][3] |

| CAS Number | 74562-03-1 | [3] |

| Appearance | Crystals or yellow powder | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Synthesis of Boc-Protected Amino Acids (General Protocol)

While a specific protocol for this compound is proprietary to manufacturers, a general method for the Boc protection of an amino acid is provided below. This process involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

-

(R)-2-Thienylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Citric acid solution (e.g., 10%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: The amino acid, (R)-2-Thienylglycine, is dissolved in an aqueous solution of sodium bicarbonate or sodium hydroxide in a reaction vessel.

-

Addition of (Boc)₂O: A solution of di-tert-butyl dicarbonate in an organic solvent like dioxane or THF is added to the amino acid solution while stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Once the reaction is complete, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent like ether to remove unreacted (Boc)₂O.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 using a citric acid solution. This protonates the carboxylic acid and causes the Boc-protected amino acid to precipitate.

-

Extraction: The product is extracted from the aqueous layer using a solvent such as ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by crystallization.

Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The following is a detailed protocol for a single coupling cycle in a Boc-SPPS workflow.

Materials:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: The peptide-resin is swollen in DCM in a suitable reaction vessel.

-

Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[1] This step exposes a free amine group on the resin-bound peptide.

-

Washing: The resin is washed multiple times with DCM and then with isopropanol (IPA) to remove residual TFA and byproducts.

-

Neutralization: The protonated amine is neutralized to the free amine by washing the resin with a solution of 5-10% DIEA in DCM or DMF.[2] This is followed by further washing steps with DCM and DMF to remove excess base.

-

Amino Acid Activation: In a separate vessel, this compound (typically 2-4 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent like HBTU or HATU and an amine base such as DIEA.

-

Coupling: The activated this compound solution is added to the neutralized peptide-resin. The mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.

-

Washing: After the coupling step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: These steps (deprotection, washing, neutralization, coupling, washing) are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualized Workflow: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key stages of a single coupling cycle in Boc-SPPS.

Caption: A typical cycle in Boc solid-phase peptide synthesis (SPPS).

References

In-Depth Technical Guide: Structure and Stereochemistry of Boc-(R)-2-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of N-tert-butoxycarbonyl-(R)-2-thienylglycine (Boc-(R)-2-Thienylglycine), a valuable building block in pharmaceutical research and development.

Core Structural and Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for peptide synthesis and other organic transformations. The stereochemistry at the alpha-carbon is of the (R) configuration, and the side chain consists of a thiophene ring attached at the 2-position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name Synonym | (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid | [1] |

| CAS Number | 74562-03-1 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1][2][3] |

| Molecular Weight | 257.31 g/mol | [1][2][3][4] |

| Appearance | Crystals or white to off-white powder | [1] |

| Optical Rotation [α]D | -90 ± 5° (c = 1 in ethanol) | [1][2] |

| Purity | ≥97% (HPLC) | [1][2] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--c1cccs1 | [1][2] |

| InChI Key | CFAJOXPICRIMCA-QMMMGPOBSA-N | [1][2] |

Stereochemistry

The stereochemical integrity of this compound is crucial for its application in the synthesis of chiral drugs and peptides. The (R)-configuration at the α-carbon is a key structural feature. The stereochemistry is typically confirmed by measuring the specific optical rotation of a solution of the compound. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing enantiomeric purity.[][6]

Diagram 1: Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

While a specific, detailed published protocol for the synthesis of this compound was not identified in the literature search, a general and widely applicable method for the Boc-protection of amino acids can be described. This involves the reaction of the free amino acid, (R)-2-Thienylglycine, with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Representative Synthesis Protocol: Boc Protection of (R)-2-Thienylglycine

This protocol is based on general procedures for the N-Boc protection of amino acids.[7][8]

Materials:

-

(R)-2-Thienylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-2-Thienylglycine (1 equivalent) in a mixture of dioxane (or THF) and water.

-

Add sodium bicarbonate (or an equivalent amount of NaOH solution) to the mixture to adjust the pH to approximately 9-10.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or THF) dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar solvent like hexane to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

-

Extract the product, this compound, with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Diagram 2: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization Methods

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its structure, purity, and stereochemistry.

Table 2: Analytical and Spectroscopic Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the α-proton (doublet, ~5.5 ppm), the thienyl protons (multiplets, ~7-7.5 ppm), and the NH proton (doublet, variable).[9][10][11] |

| ¹³C NMR | Structural confirmation. | Resonances for the tert-butyl carbons, the Boc carbonyl carbon, the α-carbon, the carboxylic acid carbon, and the thienyl carbons.[9][10] |

| FTIR | Identification of functional groups. | Characteristic absorption bands for the N-H bond, C=O of the carbamate and carboxylic acid, and C-H bonds of the aromatic and aliphatic groups.[12][13] |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the compound, along with characteristic fragments. |

| Chiral HPLC | Determination of enantiomeric purity. | Separation of the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess.[][6][14] |

| Melting Point | Purity assessment. | A sharp and defined melting point range. |

| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of C, H, N, and S should match the theoretical values.[9] |

Applications in Research and Drug Development

This compound is a valuable building block in several areas of pharmaceutical and chemical research:

-

Peptide Synthesis: It is incorporated into peptide sequences to create novel peptidomimetics with potential therapeutic applications. The Boc protecting group allows for its use in solid-phase peptide synthesis (SPPS).[15]

-

Asymmetric Synthesis: The chiral center of this compound can be utilized to induce stereoselectivity in various chemical reactions.

-

Drug Discovery: The thienyl group can participate in various biological interactions, making this amino acid derivative a useful component in the design of enzyme inhibitors and receptor ligands.

Diagram 3: Logical Relationship of Applications

Caption: Key application areas of this compound.

References

- 1. This compound 97 74562-03-1 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 74562-03-1 | this compound | Next Peptide [nextpeptide.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. BOC-Glycine(4530-20-5) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]

- 15. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of Boc-(R)-2-Thienylglycine in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of Boc-(R)-2-Thienylglycine, a critical chiral building block in pharmaceutical synthesis. Recognizing the scarcity of centralized quantitative data for this specific reagent, this document synthesizes theoretical principles, data from structural analogs, and field-proven experimental protocols to empower researchers in drug development and synthetic chemistry. Our focus is on explaining the causality behind solubility phenomena and providing a robust framework for solvent selection and empirical solubility determination.

Introduction: The Importance of a Well-Defined Solubility Profile

This compound, formally known as (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid, is a non-proteinogenic amino acid derivative widely used in the synthesis of peptides and complex pharmaceutical compounds. Its structural features—a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, an aromatic thiophene side chain, and a polar carboxylic acid moiety—create a nuanced solubility profile.

Accurate solubility data is paramount for:

-

Reaction Homogeneity: Ensuring the substrate is fully dissolved in the reaction solvent is critical for achieving predictable kinetics and high conversion rates.

-

Purification Strategy: Knowledge of differential solubility is the cornerstone of developing effective crystallization, precipitation, and chromatographic purification methods.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide will first deconstruct the molecule's physicochemical properties to predict its behavior, then present an estimated solubility profile based on available data, and finally, provide a rigorous, self-validating protocol for researchers to determine precise solubility values in their own laboratories.

Physicochemical Properties and Structural Analysis

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 74562-03-1 | |

| Molecular Formula | C₁₁H₁₅NO₄S | |

| Molecular Weight | 257.31 g/mol | |

| Appearance | White to yellow crystalline powder | |

| Melting Point | Data not consistently available; varies by purity. | |

| Structure | See Figure 1 |

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

Structural Analysis for Solubility Prediction:

The molecule possesses distinct regions of varying polarity, making its solubility highly dependent on the solvent's nature:

-

Nonpolar/Lipophilic Regions: The tert-butyl group of the Boc protector and the sulfur-containing aromatic thiophene ring are hydrophobic. These groups favor interactions with nonpolar and moderately polar aprotic solvents through van der Waals forces.

-

Polar/Hydrophilic Regions: The carboxylic acid (-COOH) and the amide (-NH-) linkage are polar and capable of acting as hydrogen bond donors and acceptors. These groups favor interactions with polar protic and aprotic solvents.

Based on the "like dissolves like" principle, we can predict that this compound will exhibit poor solubility in highly nonpolar solvents (e.g., hexanes) and in highly polar, protic solvents like water, where the large hydrophobic domains disrupt the solvent's hydrogen-bonding network. Its optimal solubility is expected in solvents that can effectively solvate both the polar and nonpolar regions of the molecule, such as polar aprotic solvents and alcohols.

Estimated Solubility Profile

Key Data Point: The Sigma-Aldrich product information specifies conditions for optical rotation measurement as "c = 1 in ethanol," which indicates a solubility of at least 1 g per 100 mL, or 10 mg/mL, in ethanol .

The following table summarizes the expected solubility at ambient temperature (~20-25°C). This table should be used as a guideline for initial solvent screening.

| Solvent | Solvent Class | Predicted Solubility | Rationale & Supporting Evidence |

| Hexanes / Heptane | Nonpolar | Insoluble | Used as an anti-solvent for precipitation/crystallization of Boc-amino acids.[1][2][3] |

| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | May offer some interaction with the thiophene ring, but poor solvation of the polar groups. |

| Water | Polar Protic | Insoluble | Large hydrophobic regions dominate. Analogs like N-Boc-L-phenylglycine are insoluble in water.[4] The related Boc-Glycine "does not mix well with water". |

| Methanol | Polar Protic | Soluble | Balances polar interactions (H-bonding with -COOH) and nonpolar interactions. Boc-Glycine is soluble in methanol.[5] |

| Ethanol | Polar Protic | Soluble (≥10 mg/mL) | Confirmed by optical rotation measurement conditions. Balances polar and nonpolar solvation. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Effective at dissolving many Boc-protected amino acids for synthesis.[6] Boc-Glycine is soluble in DCM.[5] |

| Ethyl Acetate | Polar Aprotic | Soluble | Widely used as an extraction solvent for Boc-amino acids during workup, indicating good solubility.[1][7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common solvent for reactions involving Boc-amino acids.[7] |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Polarity is high; may be less effective at solvating the nonpolar regions compared to THF or DCM. |

| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | Excellent solvent for a wide range of organic molecules, including peptides and their derivatives. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | A very strong, polar aprotic solvent capable of dissolving many poorly soluble compounds. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, reliable solubility data, the Shake-Flask Method is the gold-standard and most trusted technique. It measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a controlled temperature.

The protocol below is designed to be self-validating by ensuring that a true equilibrium is reached and that the sample analyzed represents the dissolved solute only.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

Materials:

-

This compound (high purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A good starting point is 20-30 mg of solid.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the test solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a sufficient duration to reach equilibrium. For crystalline compounds, 24 to 48 hours is typically required.

-

Sedimentation: After the equilibration period, remove the vial from the shaker and let it stand stationary at the same temperature for at least 1-2 hours. This allows the excess solid to settle, providing a clear supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

-

Filtration (Trustworthiness Check): This is a critical self-validating step. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any microscopic, undissolved particles, ensuring that the subsequent analysis measures only the truly dissolved compound.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated and calibrated analytical method (e.g., HPLC-UV). Calculate the concentration of the original, undiluted supernatant. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Causality of Solvent Choice on Experimental Outcomes

The solubility data directly influences laboratory success. The relationship between solvent properties and the compound's structural features dictates the optimal choice for different applications.

Caption: Relationship between compound structure, solvent class, and application.

-

For Chemical Synthesis: To ensure a homogeneous reaction mixture, choose a solvent where the compound is freely soluble , such as THF, DCM, or DMF. This prevents reaction rate limitations due to the dissolution of the starting material.

-

For Purification by Crystallization: A solvent system is needed where the compound has high solubility at an elevated temperature but low solubility at room or reduced temperature. Alternatively, an anti-solvent (in which the compound is insoluble, like hexanes) can be added to a solution of the compound in a good solvent (like ethyl acetate) to induce precipitation.[1]

Conclusion

While a complete, publicly available dataset for the solubility of this compound is limited, a thorough understanding of its physicochemical properties allows for a highly predictive estimation of its behavior. The compound is expected to be most soluble in polar aprotic solvents (DMF, DMSO, THF, DCM, Ethyl Acetate) and alcohols (Methanol, Ethanol), with poor solubility in water and nonpolar alkanes. For researchers requiring precise quantitative data for process development, modeling, or formulation, the provided shake-flask protocol offers a robust and reliable method for empirical determination. This guide serves as both a predictive tool and a methodological resource, enabling scientists to make informed decisions and generate high-quality, application-specific data.

References

An In-depth Technical Guide to Boc-(R)-2-Thienylglycine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-2-Thienylglycine is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal chemistry and peptide synthesis. Its unique structural features, combining the steric bulk of the tert-butyloxycarbonyl (Boc) protecting group with the aromatic and heteroatomic characteristics of the thiophene ring, make it a versatile tool for modifying peptide structures and developing novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its role in drug discovery, particularly in the context of neurological and pain-related signaling pathways.

Physical and Chemical Properties

This compound is typically a white to off-white or yellow crystalline powder. The Boc protecting group confers solubility in a range of common organic solvents used in peptide synthesis, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM)[1]. The presence of the thiophene moiety introduces unique electronic and steric properties that can influence the conformation and biological activity of peptides into which it is incorporated[2].

General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄S | [3][4] |

| Molecular Weight | 257.31 g/mol | [3][4] |

| CAS Number | 74562-03-1 | [3][4] |

| Appearance | Yellow powder or crystals | [3][4] |

| Melting Point | Not available. For the isomeric Boc-(R)-3-Thienylglycine, the melting point is 115 - 121 °C. | [5] |

| Purity | ≥ 97% (HPLC) | [3][4] |

Optical Properties

There are conflicting reports regarding the specific rotation of this compound. One source reports a positive rotation, while another indicates a negative rotation. It is crucial for researchers to verify the enantiomeric purity and specific rotation of their specific batch.

| Optical Rotation | Condition | Reference |

| [α]D25 = +94 ± 2° | c = 1 in EtOH | [3] |

| [α]D = -90 ± 5° | c = 1 in ethanol | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-proton of the amino acid, and the protons of the thienyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the α-carbon, and the carbons of the thiophene ring[6][7].

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate and carboxylic acid, and vibrations associated with the thiophene ring.

-

Mass Spectrometry: The mass spectrum is expected to show fragmentation patterns characteristic of Boc-protected amines, including the loss of the Boc group or components thereof[8].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves two main steps: the synthesis of the parent amino acid, (R)-2-Thienylglycine, followed by the protection of the amino group with the Boc moiety.

1. Synthesis of (R)-2-Thienylglycine: The synthesis of the unprotected amino acid can be achieved through various asymmetric methods. One common approach is the Strecker synthesis, which involves the reaction of 2-thiophenecarboxaldehyde, a cyanide source, and a chiral amine, followed by hydrolysis.

2. Boc Protection of (R)-2-Thienylglycine: A general and widely used protocol for the Boc protection of an amino acid is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Detailed Protocol for Boc Protection:

-

Dissolve (R)-2-Thienylglycine in a mixture of dioxane and aqueous sodium hydroxide solution at 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with cold 1N HCl to pH 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by crystallization or column chromatography if necessary.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a general protocol for the coupling of this compound to a resin-bound peptide using HBTU/HOBt as coupling agents.

References

The Thienyl Group in Non-Natural Amino Acids: A Technical Guide for Drug Discovery

Introduction

Non-natural amino acids (nnAAs) are pivotal tools in modern drug discovery and chemical biology, enabling the fine-tuning of peptide and small-molecule therapeutics. Among the various functionalities incorporated into nnAAs, the thienyl group, a sulfur-containing five-membered aromatic heterocycle, has emerged as a particularly valuable bioisostere of the phenyl group. Its unique electronic properties, metabolic stability, and ability to engage in distinct molecular interactions offer significant advantages in modulating the potency, selectivity, and pharmacokinetic profiles of bioactive compounds. This guide provides an in-depth exploration of the synthesis, properties, and applications of thienyl-containing amino acids for researchers, scientists, and drug development professionals.

Synthesis of Thienyl-Containing Amino Acids

The incorporation of a thienyl moiety into an amino acid scaffold can be achieved through various synthetic strategies. A common and versatile approach is the asymmetric Strecker synthesis, which allows for the stereoselective production of α-amino acids. Another widely used method involves the alkylation of glycine Schiff base derivatives.

General Experimental Protocol: Asymmetric Strecker Synthesis of (S)-2-Amino-3-(thiophen-2-yl)propanoic acid

This protocol outlines a representative method for synthesizing a thienyl-containing amino acid.

Materials:

-

Thiophene-2-carboxaldehyde

-

(R)-(-)-2-Phenylglycinol

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl, 6M)

-

Sodium hydroxide (NaOH)

-

Dowex 50WX8 ion-exchange resin

Procedure:

-

Imine Formation: A solution of thiophene-2-carboxaldehyde (1.0 eq) and (R)-(-)-2-phenylglycinol (1.0 eq) in DCM is stirred at room temperature for 2-4 hours to form the corresponding Schiff base. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Cyanation: The reaction mixture is cooled to 0°C, and TMSCN (1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Hydrolysis: The solvent is removed under reduced pressure. The resulting residue is treated with 6M HCl and heated at reflux for 6-8 hours to hydrolyze the nitrile and cleave the chiral auxiliary.

-

Purification: The aqueous solution is washed with DCM to remove the chiral auxiliary. The aqueous layer is then neutralized with NaOH and purified using Dowex 50WX8 ion-exchange resin. The amino acid is eluted with an aqueous ammonia solution.

-

Isolation: The eluent is concentrated under reduced pressure to yield the final product, (S)-2-amino-3-(thiophen-2-yl)propanoic acid. The product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry.

Physicochemical Properties and Bioisosterism

The thienyl group is considered a bioisostere of the phenyl group, meaning it has similar molecular shape and volume, allowing it to fit into the same binding pockets as its phenyl-containing counterpart. However, the presence of the sulfur atom imparts distinct electronic and physicochemical properties.

-

Electronic Effects: The sulfur atom in the thiophene ring is more electronegative than carbon and possesses lone pairs of electrons, making the ring electron-rich. This can lead to different non-covalent interactions, such as hydrogen bonding and π-stacking, compared to a phenyl ring.[1]

-

Lipophilicity: The thienyl group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The thiophene ring can alter the metabolic profile of a drug. In some cases, it can block sites of metabolism (e.g., aromatic hydroxylation), leading to increased metabolic stability and a longer half-life.[2][3] However, the thiophene ring itself can be metabolized to reactive thiophene S-oxides or epoxides, which can be a liability.[4]

A comparison of key physicochemical properties between Phenylalanine and 2-Thienylalanine is presented below.

| Property | L-Phenylalanine | L-2-Thienylalanine | Rationale for Difference |

| Formula | C₉H₁₁NO₂ | C₇H₉NO₂S | Replacement of C₄H₄ in the phenyl ring with a sulfur atom. |

| Molar Mass ( g/mol ) | 165.19 | 171.22 | The sulfur atom is heavier than a C₂H₂ group. |

| LogP (calculated) | -1.38 | -0.95 | The thienyl group is generally more lipophilic than the phenyl group. |

| pKa (α-COOH) | ~2.2 | ~2.1 | Minor influence of the side chain on the carboxylic acid pKa. |

| pKa (α-NH₃⁺) | ~9.3 | ~9.2 | Minor influence of the side chain on the amine pKa. |

Data is compiled from various chemical databases and is approximate.

Applications in Drug Design and Chemical Biology

The unique properties of thienyl-containing amino acids have been exploited in various therapeutic areas. Their incorporation into peptides can enhance proteolytic stability, improve receptor binding affinity, and modulate pharmacological activity.[5]

Case Study: Thienylalanine in Peptide-Based Therapeutics

The substitution of natural amino acids like Phenylalanine with Thienylalanine in bioactive peptides is a common strategy to improve their drug-like properties.[6] This modification can lead to enhanced resistance to enzymatic degradation and improved binding to target receptors.[1][5]

Below is a conceptual workflow for evaluating the impact of Thienylalanine substitution in a therapeutic peptide.

Caption: Workflow for Thienylalanine Scanning in Peptide Drug Discovery.

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide analogue containing Thienylalanine compared to its native counterpart in the presence of proteases.

Materials:

-

Native peptide and Thienylalanine-containing analogue peptide stock solutions (1 mg/mL in water or buffer).

-

Human plasma (or a specific protease solution, e.g., trypsin, chymotrypsin).

-

Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water).

-

Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA).

-

Water with 0.1% TFA.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, add 90 µL of pre-warmed human plasma (37°C).

-

Initiation: Add 10 µL of the peptide stock solution to the plasma to initiate the degradation reaction. The final peptide concentration is typically 100 µg/mL.

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

Quenching: Immediately add the 10 µL aliquot to a tube containing 20 µL of ice-cold 10% TCA solution to stop the enzymatic reaction.

-

Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the remaining amount of intact peptide by reverse-phase HPLC. A gradient of water/TFA and ACN/TFA is typically used for elution.

-

Data Analysis: The peak area of the intact peptide at each time point is recorded. The percentage of peptide remaining is plotted against time. The half-life (t₁/₂) of the peptide is calculated by fitting the data to a first-order decay curve.

Case Study: Thienylalanine as a Phenylalanine Antagonist

β-2-Thienylalanine has been studied as an antagonist of Phenylalanine. It acts as a competitive inhibitor of enzymes involved in Phenylalanine metabolism, such as phenylalanine hydroxylase, and can also inhibit the intestinal transport of Phenylalanine.[7][8] This antagonistic relationship is a classic example of antimetabolite activity.

The signaling pathway below illustrates the normal metabolism of Phenylalanine and the point of inhibition by Thienylalanine.

Caption: Inhibition of Phenylalanine Hydroxylase by β-2-Thienylalanine.

The inhibitory effect of β-2-Thienylalanine on Phenylalanine hydroxylase can be quantified by determining the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ).

| Enzyme Source | Condition | Apparent Kₘ for Phenylalanine (mM) | Vₘₐₓ | Kᵢ of β-2-Thienylalanine (mM) |

| Rat Liver | No Inhibitor | 0.61 | Unchanged | - |

| Rat Liver | + 24 mM β-2-Thienylalanine | 2.70 | Unchanged | ~8.1 (estimated) |

| Rat Kidney | No Inhibitor | 0.50 | Unchanged | - |

| Rat Kidney | + 24 mM β-2-Thienylalanine | 1.60 | Unchanged | ~16.0 (estimated) |

| Data adapted from in vitro studies on rat phenylalanine hydroxylase.[7][8] |

Conclusion

The thienyl group serves as a versatile and effective tool in the design of non-natural amino acids for therapeutic applications. Its ability to act as a bioisostere for the phenyl group, while introducing unique electronic and metabolic properties, allows for the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. From improving the stability of peptide drugs to acting as specific enzyme inhibitors, thienyl-containing amino acids continue to be a valuable asset for researchers in the field of medicinal chemistry and drug development. Future explorations will likely focus on novel regioisomers of thienyl amino acids and their incorporation into more complex therapeutic modalities.

References

- 1. nbinno.com [nbinno.com]

- 2. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Boc Group in Modern Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. benchchem.com [benchchem.com]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

- 18. Lewis Acids - Wordpress [reagents.acsgcipr.org]

- 19. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Pivotal Role of Boc-(R)-2-Thienylglycine in the Development of Novel Antithrombotic Agents: A Technical Review

For Immediate Release

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule inhibitors for critical biological targets remain a cornerstone of therapeutic advancement. This is particularly true in the pursuit of safer and more effective antithrombotic agents. Within this context, the chiral building block, Boc-(R)-2-Thienylglycine, has emerged as a crucial component in the development of potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the blood coagulation cascade. This technical guide provides an in-depth review of the literature, focusing on the synthesis, application, and biological evaluation of FXIa inhibitors incorporating this versatile amino acid derivative.

This compound, a non-proteinogenic amino acid, offers unique structural and electronic properties that are advantageous for designing molecules that can effectively interact with the active site of serine proteases like FXIa.[1] Its thienyl group can engage in specific interactions within the enzyme's binding pockets, while the Boc protecting group facilitates its straightforward incorporation into peptide-like scaffolds during solid-phase or solution-phase synthesis.[1]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The following table summarizes key data sourced from various chemical suppliers.

| Property | Value |

| Chemical Name | (R)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid |

| Synonyms | Boc-L-(2-thienyl)glycine |

| CAS Number | 74562-03-1 |

| Molecular Formula | C₁₁H₁₅NO₄S |

| Molecular Weight | 257.31 g/mol |

| Appearance | White to off-white or yellow powder/crystals |

| Purity | ≥97% (HPLC) |

| Optical Rotation | [α]²⁰/D +94 ± 2º, c = 1 in ethanol or [α]/D -90±5°, c = 1 in ethanol |

| Storage Conditions | 0-8°C |

Application in the Synthesis of Factor XIa Inhibitors: A Case Study

A seminal paper by Deng et al. in Bioorganic & Medicinal Chemistry Letters details the design and synthesis of potent and selective Factor XIa inhibitors. This work highlights the strategic incorporation of (R)-2-thienylglycine at the P2 position of a peptidomimetic scaffold. The P2 position is critical for achieving high affinity and selectivity for FXIa.

The synthesis of these inhibitors involves a multi-step sequence, a general workflow of which is depicted below.

Experimental Protocol: General Synthesis of a Tripeptide FXIa Inhibitor

The following protocol is a generalized representation based on the methodologies described by Deng et al. for the synthesis of tripeptide Factor XIa inhibitors.

Materials:

-

This compound

-

P3-amino acid ester hydrochloride

-

P1-building block (e.g., an activated carbonyl compound)

-

Coupling reagents (e.g., HATU, HOBt, EDCI)

-

Bases (e.g., DIPEA, NMM)

-

Deprotection reagents (e.g., TFA, HCl in dioxane)

-

Solvents (e.g., DMF, DCM, THF)

-

Silica gel for chromatography

Procedure:

-

Synthesis of the P2-P3 dipeptide:

-

To a solution of this compound (1.0 eq) in DMF, add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add the P3-amino acid ester hydrochloride (1.0 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the resulting Boc-dipeptide ester by silica gel chromatography.

-

-

Boc-Deprotection:

-

Dissolve the purified Boc-dipeptide ester in a solution of 4M HCl in dioxane or a mixture of TFA in DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the dipeptide ester hydrochloride salt.

-

-

Coupling with the P1 building block:

-

Dissolve the dipeptide ester hydrochloride (1.0 eq) and the P1 building block (1.0 eq) in a suitable solvent like DMF.

-

Add a coupling reagent and a base as described in step 1.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up and purify the resulting tripeptide mimetic by silica gel chromatography.

-

-

Final Deprotection (if necessary) and Purification:

-

If the P1 or P3 building blocks contain protecting groups, perform a final deprotection step using appropriate conditions.

-

Purify the final inhibitor by preparative HPLC to yield the product with high purity.

-

Quantitative Biological Data

The synthesized compounds were evaluated for their inhibitory activity against Factor XIa and other related serine proteases to determine their potency and selectivity. The table below summarizes the inhibitory constants (Ki) for a selection of compounds where the P2 position was varied.

| Compound | P2 Residue | FXIa Ki (nM) | Thrombin Ki (nM) | Factor Xa Ki (nM) |

| 1 | (R)-2-Thienylglycine | 2.5 | >1000 | >1000 |

| 2 | (S)-2-Thienylglycine | 150 | >1000 | >1000 |

| 3 | (R)-Phenylglycine | 8.0 | >1000 | >1000 |

| 4 | (R)-Cyclohexylglycine | 20 | >1000 | >1000 |

Data are representative examples from the study by Deng et al.

The data clearly demonstrate that the (R)-enantiomer of 2-thienylglycine at the P2 position provides superior potency for FXIa inhibition compared to its (S)-enantiomer and other non-aromatic residues. The high selectivity against other key coagulation enzymes like thrombin and Factor Xa is a critical feature for developing a safe anticoagulant with a reduced bleeding risk.

The Coagulation Cascade and the Role of Factor XIa

Factor XIa plays a crucial role in the intrinsic pathway of the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a blood clot. Inhibiting FXIa is an attractive therapeutic strategy because it is believed to be more involved in the amplification of the coagulation signal and thrombus stabilization rather than the initial hemostatic response to injury. This suggests that FXIa inhibitors could prevent thrombosis with a lower risk of bleeding complications compared to broader-spectrum anticoagulants.

Conclusion

This compound has proven to be a highly valuable and strategic building block in the design and synthesis of novel Factor XIa inhibitors. Its incorporation at the P2 position of peptidomimetic scaffolds has led to the development of potent and selective compounds with promising antithrombotic profiles. The detailed synthetic protocols and quantitative structure-activity relationship data available in the literature provide a solid foundation for researchers and drug development professionals to further explore and optimize this class of inhibitors. The continued investigation of molecules derived from this compound holds significant promise for the future of anticoagulant therapy.

References

The Strategic Integration of Non-Proteinogenic Amino Acids in Research and Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern molecular research and pharmaceutical development, the pursuit of novel therapeutics with enhanced efficacy, stability, and specificity is a paramount objective. While the 20 canonical proteinogenic amino acids form the fundamental blueprint of life's proteins, the exploration of non-proteinogenic amino acids (NPAAs) has unlocked a vast and fertile territory for scientific innovation. NPAAs, which are amino acids not naturally encoded in the genetic code, offer a diverse chemical toolkit to overcome the inherent limitations of native peptides and to design molecules with precisely tailored properties. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of non-proteinogenic amino acids in research and drug discovery.

Non-proteinogenic amino acids are found in a wide array of natural sources, including bacteria, fungi, and plants, where they often serve as metabolic intermediates or components of secondary metabolites.[1][2] In the laboratory, the repertoire of NPAAs has expanded exponentially through chemical synthesis, providing researchers with an unprecedented ability to modify peptide and protein structures.[3] The strategic incorporation of these unique building blocks can profoundly alter the physicochemical and biological properties of peptides, leading to significant improvements in stability against proteolytic degradation, enhanced receptor binding affinity and potency, and improved pharmacokinetic profiles.[3][4][5]

This guide will delve into the quantitative impact of NPAA incorporation, provide detailed experimental protocols for their synthesis and integration into peptides, and visualize key biological pathways and experimental workflows to facilitate a deeper understanding of their application.

Core Concepts: Enhancing Molecular Properties with Non-Proteinogenic Amino Acids

The introduction of non-proteinogenic amino acids into a peptide sequence is a powerful strategy to address the primary challenges associated with peptide-based therapeutics, namely their poor metabolic stability and conformational flexibility.[6] Key strategies for employing NPAAs include:

-

Enhancing Proteolytic Stability: A major hurdle for peptide drugs is their rapid degradation by proteases in the body. The introduction of NPAAs can render peptides resistant to this enzymatic cleavage, thereby extending their in-vivo half-life.[6] For instance, the incorporation of D-amino acids, the enantiomers of the natural L-amino acids, is a common and effective strategy as they are not recognized by the stereospecific active sites of most proteases.[6] Sterically hindered amino acids, such as alpha-aminoisobutyric acid (Aib), can also shield adjacent peptide bonds from enzymatic attack.[6][7]

-

Constraining Conformation: Many bioactive peptides adopt a specific three-dimensional structure to interact with their biological targets. However, in solution, they often exist as a flexible ensemble of conformations. NPAAs can be used to induce and stabilize specific secondary structures, such as helices and turns.[6] This conformational rigidity can pre-organize the peptide into its bioactive conformation, leading to a significant increase in receptor binding affinity and potency.[6]

-

Improving Pharmacokinetic Profiles: Beyond stability, NPAAs can be utilized to fine-tune other pharmacokinetic properties. Modifications such as N-methylation can reduce the hydrogen bond donating capacity of the peptide backbone, which has been shown to increase cell permeability and oral bioavailability.[8] The addition of fatty acid chains to peptides can enhance their binding to serum albumin, thereby extending their circulation half-life.[3]

Quantitative Impact of Non-Proteinogenic Amino Acid Incorporation

The substitution of proteinogenic amino acids with NPAAs leads to quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of peptide drugs. The following tables summarize key parameters for several well-established peptides and their NPAA-containing analogs, providing a clear comparison of the benefits of such modifications.

| Peptide/Analog | Modification(s) | Half-Life (in serum/plasma) | Receptor Binding Affinity (KD/Ki) | Reference(s) |

| Compstatin Analogs | ||||

| CP20 | N-terminal modification with Sarcosine | 9.3 h (non-human primates) | [9] | |

| CP30 | N-terminal modification with Sarcosine and other NPAAs | 10.1 h (non-human primates) | [9] | |

| CP40 | N-terminal modification with D-Tyrosine and other NPAAs | 11.8 h (non-human primates) | 0.5 nM | [9] |

| Endomorphin-1 (EM-1) Analogs | ||||

| Native EM-1 | Tyr-Pro-Trp-Phe-NH2 | [3] | ||

| Glycosylated EM-1 | Lactose attached to N-terminus | 20-fold increase in human plasma | Retained | [3] |

| YPW-(thienyl)Map | Phe substituted with (thienyl)-α-methylene-β-amino acid | 5-fold increased affinity | [3] | |

| HIV-1 Entry Inhibitor Peptide (12p1) Analog | ||||

| 12p1 | RINNIPWSEAMM | [10] | ||

| 12p1 with cis-4-azidoproline | Pro6 substituted with cis-4-azidoproline | 10-fold stronger binding affinity | [10] | |

| Antimicrobial Peptide (17KKV-Aib) Analogs | ||||

| 17KKV-Aib | Contains Aib | Susceptible to proteinase K | [11] | |

| 17KKV-Aib with Api | Lys residues replaced with 4-aminopiperidine-4-carboxylic acid (Api) | Enhanced resistance to proteinase K | Preserved | [11] |

Experimental Protocols

Synthesis of α-Aminoisobutyric Acid (Aib)

This protocol describes a classic Strecker synthesis for α-aminoisobutyric acid.[1]

Materials:

-

Ammonium chloride (NH₄Cl)

-

Acetone

-

Ether

-

Sodium cyanide (NaCN)

-

Methyl alcohol

-

Ammonia gas

-

48% Hydrobromic acid (HBr)

-

Pyridine

Procedure:

-

Prepare a filtered solution of 200 g of ammonium chloride in 500 cc of water in a 3-L round-bottomed flask and cool to 5–10°C in an ice bath.

-

Add a solution of 175 g of acetone in 500 cc of ether with stirring.

-

Slowly add a solution of 160 g of sodium cyanide in 350 cc of water, maintaining the temperature below 20°C.

-

Allow the mixture to stand for about one and a half hours, then separate the ether layer.

-

Extract the aqueous layer with two 200-cc. portions of ether. Combine the ether extracts and distill off the ether.

-

Dilute the residue (mainly acetone cyanohydrin) with 800 cc of methyl alcohol, cool, and saturate with ammonia gas.

-

Let the reaction mixture stand for two to three days.

-

Expel the excess ammonia with a current of air and remove the methyl alcohol by distillation.

-

Add 600 cc of water to the residue, followed by 1 kg of 48% hydrobromic acid.

-

Reflux the mixture for two hours.

-

Evaporate the solution to dryness under reduced pressure.

-

Dissolve the residue in 400 cc of water and again evaporate to dryness to remove excess hydrobromic acid.

-

Dissolve the crystalline residue in 800 cc of hot methyl alcohol and filter.

-

Cool the filtrate and add 150 cc of pyridine to precipitate the α-aminoisobutyric acid.

-

Allow the mixture to stand for several hours, then filter the product.

-

Wash the collected solid with methyl alcohol and dry. The yield is typically 92–102 g.

Solid-Phase Peptide Synthesis (SPPS) with Non-Proteinogenic Amino Acids

This protocol outlines the general steps for incorporating NPAAs into a peptide sequence using Fmoc/tBu solid-phase peptide synthesis.[12][13][14]

Materials:

-

Fmoc-protected amino acids (proteinogenic and non-proteinogenic)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HCTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% triisopropylsilane (TIPS))

-

Cold diethyl ether

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the mixture. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. For sterically hindered NPAAs, longer coupling times or double coupling may be necessary.[7] d. Wash the resin thoroughly with DMF.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: a. Wash the resin with dichloromethane (DCM) and dry it. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the filtrate containing the peptide.

-

Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide and wash with cold ether. c. Dry the crude peptide under vacuum. d. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). e. Characterize the purified peptide by mass spectrometry.

Proteolytic Stability Assay in Serum

This protocol provides a general method for assessing the stability of a peptide in the presence of serum proteases.[4][15][16]

Materials:

-

Test peptide stock solution (e.g., 1 mg/mL)

-

Human serum

-

Incubation buffer (e.g., Phosphate Buffered Saline, PBS)

-

Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% TFA)

-

High-Performance Liquid Chromatography (HPLC) or LC-MS system

Procedure:

-

Preparation: Thaw human serum on ice and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.

-

Incubation: a. Dilute the test peptide to a final concentration of 100 µg/mL in pre-warmed human serum or a mixture of serum and PBS. b. Incubate the mixture at 37°C with gentle shaking. c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

Protein Precipitation: Vortex the quenched samples and incubate on ice for 10-15 minutes to precipitate serum proteins.

-

Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Analysis: a. Carefully collect the supernatant. b. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

-

Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t₁/₂) of the peptide in serum.

Visualizations: Signaling Pathways and Experimental Workflows

G-Protein Coupled Receptor (GPCR) Signaling Pathway Activated by a Peptide Agonist

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

This diagram illustrates the activation of a GPCR by a peptide agonist containing non-proteinogenic amino acids. The binding of the peptide to the receptor induces a conformational change, leading to the activation of the associated G-protein. The activated Gα subunit then modulates the activity of an effector enzyme, such as adenylate cyclase, resulting in the production of a second messenger (cAMP) and the initiation of a downstream signaling cascade that culminates in a cellular response.[17][18]

Experimental Workflow for Assessing Peptide Stability in Serum

Caption: Workflow for determining the proteolytic stability of a peptide in serum.

This workflow outlines the key steps involved in evaluating the stability of a peptide containing non-proteinogenic amino acids in a serum matrix. The process begins with the incubation of the peptide in serum, followed by time-course sampling and quenching of enzymatic activity. After removing precipitated serum proteins, the remaining intact peptide is quantified using analytical techniques like HPLC or LC-MS to determine its degradation profile and half-life.[4][19]

Conclusion

The strategic incorporation of non-proteinogenic amino acids represents a transformative approach in modern research and drug development. By providing a means to overcome the inherent limitations of natural peptides, NPAAs empower scientists to design and create novel molecules with enhanced stability, potency, and tailored pharmacokinetic properties. The quantitative data and detailed experimental protocols presented in this guide offer a practical framework for researchers to harness the full potential of this versatile chemical toolbox. As our understanding of the interplay between structure and function continues to grow, the innovative use of non-proteinogenic amino acids will undoubtedly continue to drive the discovery and development of the next generation of therapeutics.[6]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of [11C-methyl]-alpha-aminoisobutyric acid (AIB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. tandfonline.com [tandfonline.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]